

Tebapivat (AG-946): A Technical Overview of the Pyruvate Kinase-R Activator

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) is an investigational, orally bioavailable, allosteric activator of pyruvate kinase-R (PKR).[1] It is currently under development for the treatment of various hemolytic anemias, including those associated with pyruvate kinase deficiency, sickle cell disease, and myelodysplastic syndromes.[2][3] By activating PKR, the key regulatory enzyme in the final step of glycolysis in red blood cells, **Tebapivat** aims to increase ATP production and decrease levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell health and function.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **Tebapivat**.

Chemical Structure and Properties

Tebapivat is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one. The chemical and physicochemical properties of **Tebapivat** are summarized in the tables below.



Identifier	Value	
IUPAC Name	10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one	
Synonyms	AG-946, PKR activator 2	
Molecular Formula	C18H16N8OS	
SMILES	CN1C2=C(SC(CC3=NNC=C3)=N2)C2=C1C(=O)N(CC1=CC=CC(N)=N1)N=C2	
Physicochemical Property	Value	
Molecular Weight	392.4 g/mol	
XLogP	0.32	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	9	
Rotatable Bonds	4	
Topological Polar Surface Area	136.34 Ų	

Mechanism of Action and Signaling Pathway

Tebapivat acts as an allosteric activator of the red blood cell specific isoform of pyruvate kinase (PKR).[1] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[5][6] In red blood cells, ATP is essential for maintaining membrane integrity and function.

The activation of PKR by **Tebapivat** leads to a left-shift in the substrate (PEP) concentration-response curve, indicating an increased affinity of the enzyme for its substrate. This enhanced activity results in:



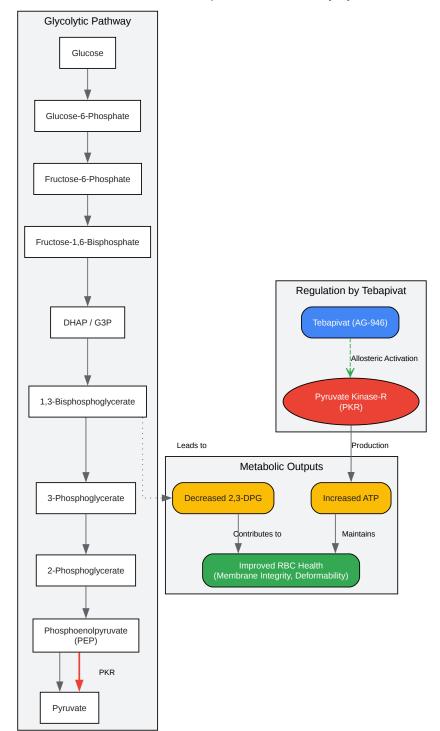




- Increased ATP production: This provides red blood cells with more energy to maintain their biconcave shape, flexibility, and ion gradients, which are crucial for their survival and function.
- Decreased 2,3-diphosphoglycerate (2,3-DPG) levels: 2,3-DPG is a negative regulator of hemoglobin's oxygen affinity. By decreasing 2,3-DPG levels, **Tebapivat** increases hemoglobin's affinity for oxygen, which can be beneficial in certain anemic conditions.[4]

The central role of **Tebapivat** in modulating red blood cell glycolysis is depicted in the following signaling pathway diagram:





Mechanism of Action of Tebapivat in Red Blood Cell Glycolysis

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Mechanism of Action of **Tebapivat** in Red Blood Cell Glycolysis



Experimental Protocols

The following is a detailed methodology for an ex vivo experiment to assess the pharmacodynamic effects of **Tebapivat** on red blood cells, adapted from a study on sickle cell disease.[4]

Objective: To determine the effect of **Tebapivat** on pyruvate kinase activity, thermostability, and the levels of glycolytic intermediates (ATP and 2,3-DPG) in red blood cells.

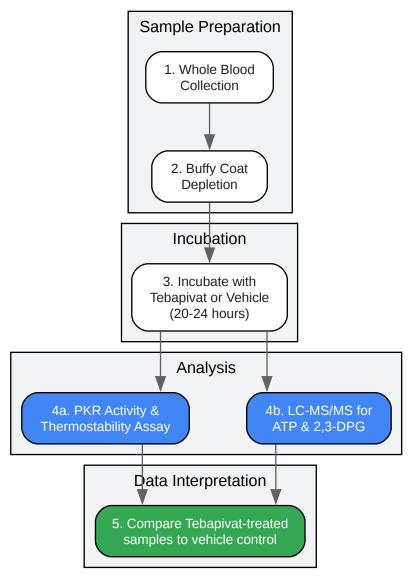
Materials:

- Whole blood collected in appropriate anticoagulant (e.g., EDTA).
- **Tebapivat** (AG-946) stock solution of known concentration.
- Vehicle control (e.g., DMSO).
- Incubator (37°C).
- Reagents and equipment for measuring pyruvate kinase activity and thermostability.
- Liquid chromatography-mass spectrometry (LC-MS/MS) system for ATP and 2,3-DPG quantification.

Experimental Workflow:



Ex Vivo Evaluation of Tebapivat on Red Blood Cells



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Ex Vivo Evaluation of **Tebapivat** on Red Blood Cells

Procedure:

Blood Sample Preparation:



- Collect whole blood from study subjects.
- Deplete the buffy coat to isolate red blood cells.
- Incubation:
 - Incubate the buffy coat-depleted whole blood for 20-24 hours at 37°C in the presence of varying concentrations of **Tebapivat** or a vehicle control.
- · Post-Incubation Processing and Analysis:
 - Following incubation, wash the red blood cells.
 - Pyruvate Kinase Activity and Thermostability:
 - Lyse a portion of the red blood cells to prepare a hemolysate.
 - Measure the basal pyruvate kinase activity using a standardized spectrophotometric assay.
 - To assess thermostability, incubate a separate aliquot of the hemolysate at a specific temperature (e.g., 55°C) for a defined period before measuring the remaining pyruvate kinase activity.
 - Quantification of ATP and 2,3-DPG:
 - Extract metabolites from a separate aliquot of the red blood cells.
 - Analyze the extracts using a validated LC-MS/MS method to determine the intracellular concentrations of ATP and 2,3-DPG.
- Data Analysis:
 - Compare the pyruvate kinase activity, thermostability, and levels of ATP and 2,3-DPG in the **Tebapivat**-treated samples to the vehicle-treated control samples.
 - Statistical analysis should be performed to determine the significance of any observed differences.



Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of **Tebapivat**.

Parameter	Value	Assay Condition
AC50	<0.3 μΜ	Activation of wild-type and mutant PKR
ATP Increase	46.3% (2 mg cohort) 67.8% (5 mg cohort)	In patients with Sickle Cell Disease after 28 days of treatment[7]
2,3-DPG Reduction	20.91% (2 mg cohort) 29.44% (5 mg cohort)	In patients with Sickle Cell Disease after 28 days of treatment[7]

Conclusion

Tebapivat (AG-946) is a potent, orally available activator of pyruvate kinase-R with a clear mechanism of action that addresses the underlying metabolic defects in certain hemolytic anemias. The provided information on its chemical properties, signaling pathway, and experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising therapeutic agent. Further clinical investigations are ongoing to fully elucidate its safety and efficacy profile in various patient populations.

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